
Ristocetin sulfate
Übersicht
Beschreibung
Ristocetin sulfate, also known as ristomycin III, is a glycopeptide antibiotic originally isolated from Amycolatopsis orientalis (previously classified as Nocardia) . Its molecular formula is C₉₄H₁₁₀N₈O₄₈S, with a molecular weight of 2150.96 g/mol . Initially developed as an antimicrobial agent in the 1950s, ristocetin was discontinued for therapeutic use due to adverse effects like thrombocytopenia . Today, its primary application lies in diagnostics, particularly for von Willebrand disease (vWD) and Bernard-Soulier syndrome, where it induces platelet aggregation by binding to von Willebrand factor (vWF) .
Vorbereitungsmethoden
Fermentation: Strain Cultivation and Optimization
The production of ristocetin sulfate begins with the aerobic fermentation of Nocardia lurida NRRL 2430, a soil-derived actinomycete first isolated from the Garden of the Gods in Colorado Springs, Colorado . This strain is cultivated in a deep-culture fermentation system, which optimizes oxygen diffusion and nutrient availability for antibiotic synthesis. The fermentation medium typically contains carbon sources (e.g., glucose or glycerol), nitrogen sources (e.g., soybean meal or casein hydrolysate), and trace minerals .
Strain Modification and Inoculum Preparation
To enhance yield, strain modification techniques such as X-ray irradiation, ultraviolet (UV) exposure, or chemical mutagenesis are employed . These methods induce genetic variability, selecting for high-producing variants. A vegetative inoculum is first prepared in shake flasks or surface culture bottles using the same medium as the fermentation tanks. This inoculum is then transferred aseptically to large-scale bioreactors, where the temperature is maintained at 28°C, and the pH is controlled between 6.8 and 7.2 .
Fermentation Parameters
The fermentation process spans 5–7 days, during which dissolved oxygen levels are monitored to ensure aerobic conditions. Agitation rates of 200–300 rpm and aeration rates of 0.5–1.0 volumes of air per volume of medium per minute (vvm) are standard . Metabolite production is tracked using bioautography with Bacillus subtilis ATCC 11907 as the test organism, which exhibits sensitivity to ristocetin’s antibacterial activity .
Recovery: Isolation from Fermentation Broth
Following fermentation, the broth is filtered to remove biomass, yielding a clarified liquid rich in ristocetin complexes. The antibiotic exists as a mixture of ristocetin A and B, with the former being therapeutically relevant.
Solvent Extraction and Precipitation
The filtered beer is treated with methanol (95%) in a 1:4 ratio (v/v) to precipitate impurities . Subsequent centrifugation removes cellular debris, and the supernatant is concentrated under reduced pressure. Sulfuric acid is added to the concentrate to adjust the pH to 3.0–4.0, facilitating the formation of ristocetin A sulfate .
Preliminary Purification
The crude sulfate salt is dissolved in deionized water and subjected to countercurrent distribution using a solvent system of methylisobutyl ketone saturated with water and 2% para-toluene sulfonic acid . This step separates ristocetin A from B based on differential solubility, with ristocetin A exhibiting an Rf value of 0.40 compared to 0.16 for ristocetin B in methanol-water (80:20) solvent systems .
Purification: Chromatographic Techniques
Alumina Column Chromatography
The partially purified ristocetin A sulfate is further refined using acid-washed alumina columns. A methanol-water gradient (50–70% methanol) elutes contaminants, while ristocetin A sulfate is collected in high-purity fractions . For example, a 3.0 kg alumina column loaded with 63.5 g of crude product yields 27.0 g of purified material after combining fractions E, F, and G (Table 1) .
Table 1: Fraction Analysis from Alumina Chromatography
Fraction | Volume (L) | Total Units (M.U.) |
---|---|---|
E | 13.7 | 13.7 |
F | 11.0 | 9.0 |
G | 7.0 | 2.0 |
High-Performance Liquid Chromatography (HPLC)
Modern protocols incorporate reverse-phase HPLC with C18 columns and acetonitrile-water mobile phases to achieve >98% purity . This step resolves residual isomers and ensures compliance with pharmacopeial standards.
Crystallization and Final Product Characterization
Crystallization Process
The purified ristocetin A sulfate is dissolved in a minimal volume of water, and ethanol (95%) is added incrementally to induce crystallization . The mixture is warmed to 40°C to ensure complete dissolution, then cooled to 4°C over seven days to allow slow crystal growth. The resulting crystals are collected via vacuum filtration and washed with cold ethanol to remove residual solvents .
Structural Validation
X-ray crystallography confirms the sulfate salt’s monoclinic P2₁ space group, with a homodimer structure stabilized by four peptide bonds forming a twisted β-sheet . The tetrasaccharide moieties adopt an anti/anti conformation in the ligand-free state, distinct from the syn/anti orientation observed in ligand-bound complexes .
Table 2: Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₉₅H₁₁₂N₈O₄₈S |
Molecular Weight | 2166 g/mol |
Melting Point | >200°C (decomposition) |
Solubility | Slight in DMSO, water |
Storage Conditions | 2–8°C, protected from moisture |
Quality Control and Analytical Methods
Potency Assays
Bioassays using Bacillus subtilis ATCC 11907 quantify antibacterial activity, with one unit defined as the amount inhibiting 50% of bacterial growth . High-performance liquid chromatography (HPLC) coupled with UV detection at 280 nm provides complementary quantitative data .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy verifies the glycopeptide structure, while mass spectrometry confirms the molecular weight (2166 Da) . Elemental analysis ensures compliance with theoretical values: 52–63% carbon, 5.5–5.7% hydrogen, 4.7–5.9% nitrogen, 34.1–37.0% oxygen, and 0.8–1.3% sulfur .
Challenges and Innovations in Production
Yield Optimization
Early methods faced low yields (~0.5 g/L), but strain improvement via UV mutagenesis and medium optimization (e.g., substituting glycerol for glucose) increased titers to 1.2 g/L . Continuous fermentation systems are under exploration to further enhance productivity.
Environmental Considerations
Solvent recovery systems mitigate the environmental impact of methanol and ethanol use. Advances in aqueous two-phase extraction (ATPE) reduce reliance on organic solvents, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Structural Features Influencing Reactivity
Ristocetin sulfate’s reactivity is governed by:
- Phenolic hydroxyl groups : Critical for ligand binding and electrostatic interactions .
- Sulfate group : Enhances solubility in polar solvents and contributes to its net positive charge .
- Macrocyclic backbone : Facilitates enantioselective interactions in chiral separations .
Modification of Phenolic Groups
Chemical alteration of phenolic groups disrupts both antibacterial and platelet-agglutinating activities:
- Carbodiimide reaction : Treating ristocetin with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and glycine methyl ester at pH 4.75 neutralizes phenolic groups, abolishing platelet agglutination and antibiotic effects .
- Activity restoration : Hydroxylamine treatment recovers phenolic groups and restores function, confirming their necessity .
Solubility and Ionic Interactions
This compound’s solubility profile and charge-dependent behavior are critical for its reactivity:
- Charge interactions : At neutral pH, its positive charge reduces platelet surface charge, enabling von Willebrand factor (VWF)-mediated agglutination .
Interaction with von Willebrand Factor (VWF)
This compound induces VWF binding to platelet glycoprotein Ib (GPIb) through a dual mechanism:
- Electrostatic modulation : Neutralizes platelet surface charge, reducing repulsion .
- Conformational activation : Binds VWF’s A1 domain, displacing autoinhibitory regions (residues 1238–1493) to expose GPIb-binding sites .
Parameter | Effect of Ristocetin | Citation |
---|---|---|
VWF binding affinity | ||
Shear-mimetic action | Activates VWF under static conditions |
Comparative Reactivity with Vancomycin
Modification | Effect on Vancomycin |
---|---|
Carbodiimide treatment | Neutralizes carboxyl, enhances positive charge |
Hydroxylamine treatment | Restores phenolic groups, enables ristocetin-like agglutination |
Degradation and Stability
- Thermal stability : Stable at -20°C for >36 months .
- Proteolytic susceptibility : Chymotrypsin digestion abolishes platelet-agglutinating activity by cleaving surface glycoproteins .
Synthetic Modifications
Wissenschaftliche Forschungsanwendungen
Diagnosis of Von Willebrand Disease (VWD)
Ristocetin sulfate is primarily used in laboratory tests to diagnose different types of VWD. The following tests utilize ristocetin:
- Ristocetin-Induced Platelet Aggregation (RIPA) : This assay assesses the ability of ristocetin to induce platelet aggregation in platelet-rich plasma (PRP). It helps differentiate between VWD types based on how well platelets aggregate in response to varying concentrations of ristocetin .
- VWF:RCo Assay : This test measures the functional activity of VWF using ristocetin. It evaluates how effectively VWF can mediate platelet agglutination, providing insights into the presence and severity of VWD .
Differentiation Between VWD Types
Low-dose ristocetin assays are particularly useful for identifying specific subtypes of VWD, such as Type 2B and Platelet-type VWD (PT-VWD). Enhanced agglutination at low doses suggests Type 2B VWD, while a lack of response may indicate PT-VWD, where mutations affect GpIb .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of ristocetin in diagnosing bleeding disorders:
- A study involving 18 patients with VWD demonstrated that RIPA was decreased in 13 patients with low levels of VIII-VWF, confirming the utility of ristocetin in identifying these patients .
- Another research highlighted that low-dose RIPA could effectively distinguish between Type 2B VWD and PT-VWD, showcasing its diagnostic precision .
Summary Table: Ristocetin Applications in Diagnostics
Application | Description | Clinical Relevance |
---|---|---|
RIPA | Assesses platelet aggregation in PRP using varying concentrations of ristocetin | Differentiates between types of VWD |
VWF:RCo Assay | Measures functional activity of VWF with ristocetin | Evaluates severity and presence of VWD |
Low-Dose RIPA | Identifies Type 2B and PT-VWD | Distinguishes between specific subtypes of VWD |
Wirkmechanismus
Ristocetin exerts its effects by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib (GpIb), leading to platelet agglutination . This interaction is crucial for the initial phase of platelet aggregation and is used to assess the functionality of von Willebrand factor in blood samples . The exact molecular mechanism by which ristocetin induces this binding is not fully understood .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Mechanism : Ristocetin sulfate facilitates vWF-mediated platelet agglutination by partially unfolding high-molecular-weight vWF multimers, enabling their interaction with platelet glycoprotein Ib (GPIb) receptors .
- Storage: Stable as a powder at -20°C for 3 years; soluble in DMSO, ethanol, or water for experimental use .
- Regulatory Status: Designated for research use (RUO) in diagnostics and as a chiral selector in chromatography .
Structural Analogs: Glycopeptide Antibiotics
Vancomycin
- Structure : Molecular formula C₆₆H₇₅Cl₂N₉O₂₄ (MW ≈ 1449.3), lacking the tetrasaccharide moiety present in ristocetin .
- Function : Inhibits bacterial cell wall synthesis; remains a first-line therapeutic for methicillin-resistant Staphylococcus aureus (MRSA).
Dalbavancin
- Structure : Shares a glycopeptide backbone but lacks ristocetin’s tetrasaccharide group .
- Binding Behavior : Exhibits anti-cooperative ligand binding like ristocetin, but thermodynamic contributions differ. Dalbavancin’s dimerization is more entropy-driven, while ristocetin’s anti-cooperativity arises from asymmetric ligand affinity in its dimeric form .
Functional Analogs: Diagnostic Agents
Botrocetin
- Source: Snake venom protein from Bothrops species .
- Applications: Used in research settings; less standardized than ristocetin for clinical diagnostics .
Toxicity Profiles
This compound exhibits low toxicity in vitro (e.g., slight inhibition of xanthophyll production in Chlorella pyrenoidosa at 250 µg/ml) . Comparatively:
- Neomycin: Non-toxic up to 100 µg/ml but sharply reduces yields at 250 µg/ml .
- Erythromycin : Stable at 120 µg/ml but inhibits xanthophylls at 34.4 µg/ml .
Compound | Toxicity Threshold (µg/ml) | Observed Effect |
---|---|---|
This compound | 250 | Slight xanthophyll inhibition |
Neomycin | 250 | Sharp yield reduction |
Erythromycin | 34.4 | Moderate inhibition |
Commercial and Diagnostic Relevance
- Suppliers: American Biochemical & Pharmaceuticals (ABP) dominates ristocetin production, offering 1g vials (~$287–$1005) for diagnostic assays .
- Market Position : Ristocetin remains the gold standard for vWD testing, whereas alternatives like botrocetin are niche research tools .
Biologische Aktivität
Ristocetin sulfate, a glycopeptide antibiotic originally derived from Nocardia lurida, has garnered attention not only for its antibacterial properties but also for its significant role in hematology, particularly in the diagnosis of von Willebrand disease (VWD). This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, and relevant research findings.
This compound functions primarily by inducing platelet aggregation through its interaction with von Willebrand factor (VWF) and the glycoprotein Ib (GpIb) complex on platelets. The binding of ristocetin alters the electrostatic forces between VWF and GpIb, facilitating platelet agglutination under high shear conditions typical of capillary circulation. This mechanism is critical for understanding its diagnostic utility in bleeding disorders.
Key Mechanism Highlights:
- Induces Platelet Aggregation : this compound promotes the binding of VWF to GpIb, crucial for platelet function.
- Diagnostic Tool : It is employed in assays to diagnose various types of VWD by evaluating platelet response to ristocetin.
Clinical Applications
This compound is predominantly used in laboratory settings to assess platelet function and diagnose bleeding disorders. The most notable application is the Ristocetin-Induced Platelet Aggregation (RIPA) test, which evaluates the ability of VWF to mediate platelet aggregation.
RIPA Test Overview:
- Purpose : To diagnose types 2B and platelet-type von Willebrand disease.
- Methodology : Platelet-rich plasma (PRP) is exposed to varying concentrations of ristocetin, with aggregation measured via light transmission aggregometry.
- Interpretation :
- Enhanced agglutination at low concentrations indicates Type 2B VWD or platelet-type VWD.
- Normal or reduced responses suggest other forms of VWD or intrinsic platelet defects.
Test Type | Description | Clinical Relevance |
---|---|---|
RIPA | Measures platelet agglutination in response to ristocetin | Diagnoses VWD types |
Low-dose RIPA | Uses lower concentrations of ristocetin | Differentiates between VWD types |
Research Findings
Numerous studies have investigated the biological activity and clinical implications of this compound. Below are summarized findings from key research articles:
- Biosynthetic Studies :
- Platelet Aggregation Studies :
- Immunoinhibition Studies :
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study 1 : A patient diagnosed with Type 2B VWD exhibited enhanced platelet agglutination at low doses of ristocetin during a RIPA test, confirming the diagnosis and guiding treatment decisions.
- Case Study 2 : In a cohort study involving patients with intrinsic platelet defects, those who did not respond to ristocetin were further evaluated for underlying conditions, demonstrating the test's utility in differential diagnosis .
Q & A
Basic Research Questions
Q. How should Ristocetin sulfate be stored and handled to maintain stability in laboratory settings?
this compound should be stored at 2–8°C in powder form to prevent degradation. For in vivo studies, reconstituted solutions in solvents like DMSO or saline should be stored at -80°C for long-term use (up to 6 months) or -20°C for short-term (1 month). Safety protocols include avoiding inhalation (S22) and skin/eye contact (S24/25) due to its hygroscopic and irritant properties .
Q. What methods are recommended for preparing stable stock solutions of this compound for in vitro assays?
Dissolve this compound in DMSO (50–100 mg/mL stock), then dilute with aqueous buffers (e.g., PBS or saline). For solubility challenges, use co-solvents like PEG300 or Tween 80 (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45). Vortex or sonicate to ensure homogeneity, and confirm solubility via spectrophotometry or HPLC .
Q. How can researchers validate the purity of this compound batches for experimental use?
Employ analytical techniques such as HPLC (≥95% purity threshold), mass spectrometry (to confirm molecular weight, 2166 g/mol), and UV-Vis spectroscopy (peak at 280 nm for aromatic residues). Cross-reference with CAS 1404-55-3 and EINECS 215-770-5 certifications .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s mechanism in platelet aggregation assays?
Use a PICOT framework:
- P opulation: Human platelet-rich plasma (PRP).
- I ntervention: Titration of this compound (0.5–2.0 mg/mL).
- C omparison: Negative controls (saline) and von Willebrand factor (vWF)-deficient samples.
- O utcome: Aggregation measured via turbidimetry (OD600).
- T ime: Real-time monitoring over 10–30 minutes. Include blinding and randomization to reduce bias .
Q. How should researchers address contradictory data in this compound’s dose-dependent effects on bacterial growth inhibition?
Perform meta-analysis of existing studies (e.g., MIC values against Gram-positive bacteria) and assess variables like bacterial strain variability, solvent interference (e.g., DMSO toxicity), and assay conditions (pH, temperature). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and validate with dose-response curves .
Q. What methodologies optimize this compound’s bioavailability in in vivo pharmacokinetic studies?
For murine models, use intraperitoneal (IP) or intravenous (IV) formulations:
- IP : 10% DMSO + 90% corn oil.
- IV : 20% SBE-β-CD in saline. Monitor plasma concentrations via LC-MS/MS at intervals (0.5, 1, 2, 4, 8 hours post-administration) and calculate AUC using non-compartmental analysis .
Q. How can structural elucidation techniques clarify this compound’s interaction with bacterial cell walls?
Combine surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to lipid II, and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Validate with cryo-EM to visualize binding sites on peptidoglycan precursors .
Q. What quality control protocols ensure reproducibility in this compound-based glycopeptide antibiotic synthesis?
Implement orthogonal testing:
- Purity : NMR (1H/13C) for structural confirmation.
- Potency : Broth microdilution assays against Staphylococcus aureus (ATCC 29213).
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How should longitudinal studies be designed to assess resistance development to this compound in clinical isolates?
Use serial passage assays: Expose bacteria (e.g., Enterococcus faecalis) to sub-inhibitory concentrations for 30 generations. Compare genomic mutations (via whole-genome sequencing) and phenotypic shifts (MIC changes). Include parallel controls without antibiotic pressure .
Q. What ethical and reporting standards are essential for publishing this compound research?
Follow CONSORT guidelines for in vivo studies (sample size justification, randomization) and MIAME standards for omics data. Disclose conflicts of interest and raw data availability in repositories like GenBank or ChEMBL. Cite primary literature (avoiding predatory journals) and use Zotero/Mendeley for reference management .
Eigenschaften
CAS-Nummer |
11140-99-1 |
---|---|
Molekularformel |
C95H112N8O48S |
Molekulargewicht |
2166.0 g/mol |
IUPAC-Name |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4) |
InChI-Schlüssel |
HHRPQUHYQBGHHF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Aussehen |
Light tan powder |
Synonyme |
Ristocetin Sulfate; Ristomycin Sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.